Morpholinoethylamino C4 Substituent vs. 4-Methylpiperidinyl: HTS Activity Profile Divergence
In publicly available high-throughput screening data, 1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine was tested in a panel including the mu-type opioid receptor (MOR-1), the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), and the muscarinic acetylcholine receptor M1 . The closest structural analog, 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7), was screened in overlapping assays but yielded divergent activity patterns; the morpholinoethylamino analog shows activity in the RGS4 regulator assay (Johns Hopkins Ion Channel Center) that is absent for the methylpiperidinyl analog . However, no quantitative IC50/Ki values are reported for either compound in these HTS results, and the differentiation is based solely on presence/absence of activity calls across assay panels.
| Evidence Dimension | HTS activity call differential across overlapping assay panels |
|---|---|
| Target Compound Data | Active in RGS4, MOR-1, ADAM17, CHRM1, and UPR-XBP1 agonist primary assays; no numerical IC50 available. |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7): Active in MOR-1, ADAM17, CHRM1, and UPR-XBP1, but RGS4 data absent in records. |
| Quantified Difference | Qualitative only: differential RGS4 hit call; no fold-selectivity or potency values calculable. |
| Conditions | PubChem BioAssay HTS: luminescence-based, fluorescence-based, and QFRET-based primary screening formats at The Scripps Research Institute, Johns Hopkins Ion Channel Center, and Burnham Center for Chemical Genomics. |
Why This Matters
For procurement decisions, the distinct HTS activity fingerprint indicates that the morpholinoethylamino side chain engenders a target-interaction profile not replicated by the C4-methylpiperidinyl analog, demanding compound-specific validation rather than analog substitution.
